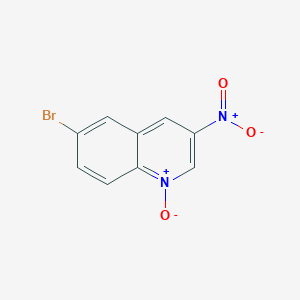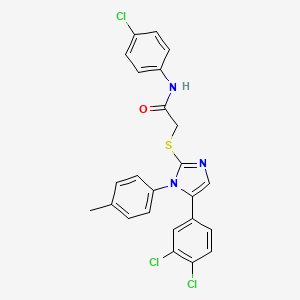
6-Bromo-3-nitroquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-nitroquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Mecanismo De Acción
Target of Action
Quinolines, the key skeletal component of this compound, are known to have a variety of applications in medicinal and synthetic organic chemistry
Mode of Action
The mode of action of 3-Nitro-6-bromoquinoline 1-oxide involves a nitration process of bromoquinolines. This method represents a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via a nucleophilic-substitution (SNAr) reaction .
Biochemical Pathways
The nitration process of bromoquinolines, which is a key step in the action of this compound, is known to activate adjacent bromo groups for nucleophilic substitution . This suggests that the compound may interact with biochemical pathways involving these groups.
Result of Action
The compound’s ability to convert brominated nitroquinoline derivatives into useful cyclic amines suggests that it may have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Nitro-6-bromoquinoline 1-oxide. For instance, the nitration process of bromoquinolines, a key step in the action of this compound, is influenced by the presence of certain chemical groups . .
Análisis Bioquímico
Biochemical Properties
It is known that quinolines can be polyfunctionalized via nitration of bromoquinolines . This process converts brominated nitroquinoline derivatives into useful cyclic amines via a nucleophilic-substitution (SNAr) reaction .
Cellular Effects
Quinolines have been found to have a broad spectrum of biological activities , suggesting that 3-Nitro-6-bromoquinoline 1-oxide may also interact with various cellular processes.
Molecular Mechanism
The nitration of bromoquinolines, a process that could involve 3-Nitro-6-bromoquinoline 1-oxide, has been shown to activate adjacent bromo groups for nucleophilic substitution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-nitroquinoline 1-oxide typically involves the nitration of 6-bromoquinoline followed by oxidation. One common method involves the reaction of 6-bromoquinoline with nitric acid to introduce the nitro group. The resulting 3-nitro-6-bromoquinoline is then oxidized to form the 1-oxide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-nitroquinoline 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromo group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Further oxidized quinoline derivatives.
Reduction: 3-Amino-6-bromoquinoline 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-3-nitroquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitroquinoline 1-oxide: Lacks the bromo group but has similar reactivity.
6-Bromoquinoline 1-oxide: Lacks the nitro group but shares the bromo and N-oxide functionalities.
3,6-Dibromoquinoline 1-oxide: Contains an additional bromo group, leading to different reactivity.
Uniqueness
6-Bromo-3-nitroquinoline 1-oxide is unique due to the combination of nitro, bromo, and N-oxide functionalities.
Propiedades
IUPAC Name |
6-bromo-3-nitro-1-oxidoquinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-1-2-9-6(3-7)4-8(12(14)15)5-11(9)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVRXWYEJTSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](C=C(C=C2C=C1Br)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2907494.png)

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2907499.png)
![3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2907500.png)
![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907503.png)




![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2907512.png)


